Methyl 5,6-dihydroxypyridine-2-carboxylate
Overview
Description
“Methyl 5,6-dihydroxypyridine-2-carboxylate” is a chemical compound with the molecular formula C7H7NO4. It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of “Methyl 5,6-dihydroxypyridine-2-carboxylate” is represented by the formula C7H7NO4. The InChI code for this compound is 1S/C7H7NO4/c1-12-7(11)4-2-5(9)6(10)8-3-4/h2-3,9H,1H3,(H,8,10) .Physical And Chemical Properties Analysis
“Methyl 5,6-dihydroxypyridine-2-carboxylate” is a solid at room temperature . It has a molecular weight of 169.136.Scientific Research Applications
Coordinative Compounds Based on Unsaturated Carboxylates
- Application Summary : These compounds have shown valuable antimicrobial and antitumor activities. They also have the ability to generate metal-containing polymers suitable for various medical purposes .
- Methods of Application : The compounds are synthesized using unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species .
- Results or Outcomes : Some of these compounds have shown good ability to inhibit the development of resistant strains or microbial biofilms on inert surfaces. Some species have also shown antitumor activity against resistant cells .
Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate
- Application Summary : This compound was synthesized as part of a research program targeting novel molecules as potential anti-inflammatory agents .
- Methods of Application : The compound was synthesized based on the reported anti-inflammatory activity of the structurally related molecule 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide .
- Results or Outcomes : The synthesis of this compound is part of ongoing research, and specific results or outcomes were not provided in the source .
Electrocarboxylation of 1,4-Dihydropyridines
- Application Summary : This research focused on synthesizing novel dicarboxylic derivatives of 1,4-Dihydropyridines (1,4-DHPs) via electrocarboxylation . These compounds have a broader spectrum of applications, including antimicrobial agents .
- Methods of Application : The novel dicarboxylic derivatives of 1,4-DHP were synthesized via the electrocarboxylation of tetrasubstituted-1,4-dihydropyridines derivatives using Mg−Pt electrodes in an undivided cell .
- Results or Outcomes : The synthesized compounds showed excellent resistance against various microbes, and the activity increased 2−3 folds after the introduction of acid groups .
Coordinative Compounds Based on Unsaturated Carboxylates
- Application Summary : These compounds have shown valuable antimicrobial and antitumor activities. They also have the ability to generate metal-containing polymers suitable for various medical purposes .
- Methods of Application : The compounds are synthesized using unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species .
- Results or Outcomes : Some of these compounds have shown good ability to inhibit the development of resistant strains or microbial biofilms on inert surfaces. Some species have also shown antitumor activity against resistant cells .
Synthesis of Indole Derivatives
- Application Summary : Indole derivatives are prevalent moieties present in natural products and drugs . They have a wide range of applications in medicinal chemistry due to their diverse biological activities .
- Methods of Application : Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .
- Results or Outcomes : The synthesis of indole derivatives is part of ongoing research, and specific results or outcomes were not provided in the source .
Metal-Containing Polymers Based on Unsaturated Carboxylates
- Application Summary : These compounds have shown valuable antimicrobial and antitumor activities. They also have the ability to generate metal-containing polymers suitable for various medical purposes .
- Methods of Application : The compounds are synthesized using unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species .
- Results or Outcomes : Some of these compounds have shown good ability to inhibit the development of resistant strains or microbial biofilms on inert surfaces. Some species have also shown antitumor activity against resistant cells .
Safety And Hazards
“Methyl 5,6-dihydroxypyridine-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) after a single exposure . Precautionary measures include avoiding ingestion and inhalation, and not getting the compound in eyes, on skin, or on clothing .
properties
IUPAC Name |
methyl 5-hydroxy-6-oxo-1H-pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7(11)4-2-3-5(9)6(10)8-4/h2-3,9H,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTJQHPJCIORNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717802 | |
Record name | Methyl 5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,6-dihydroxypyridine-2-carboxylate | |
CAS RN |
1260883-63-3 | |
Record name | Methyl 5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5,6-dihydroxypicolinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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